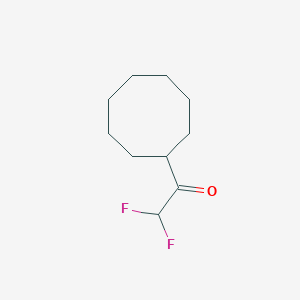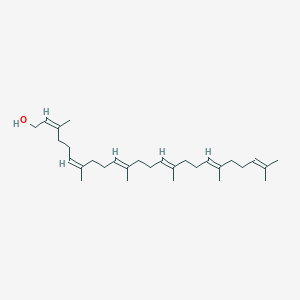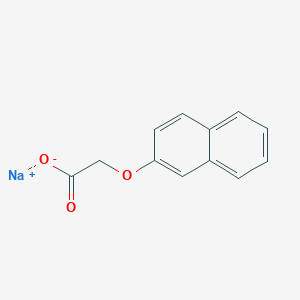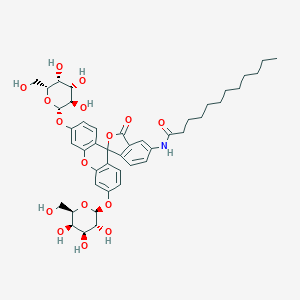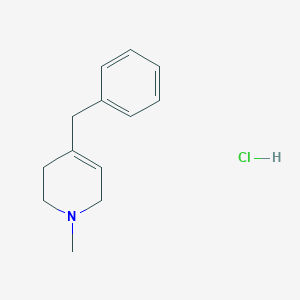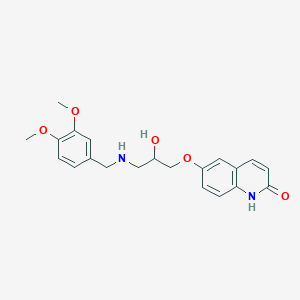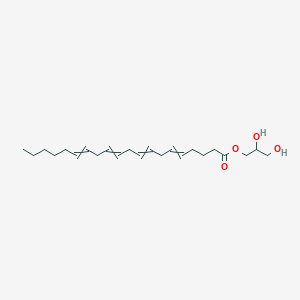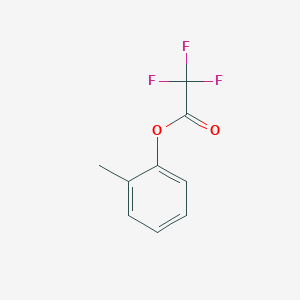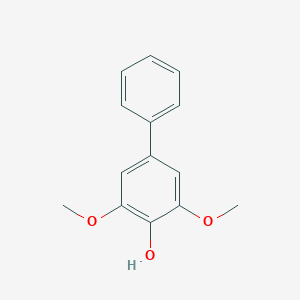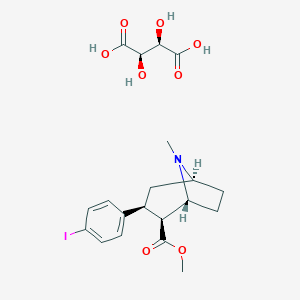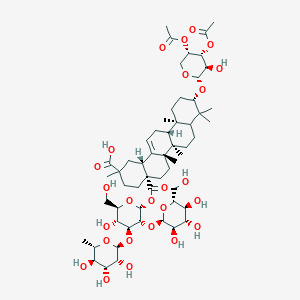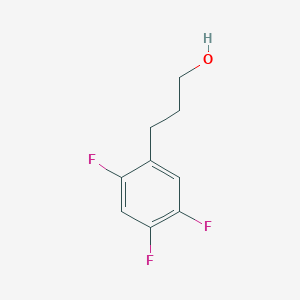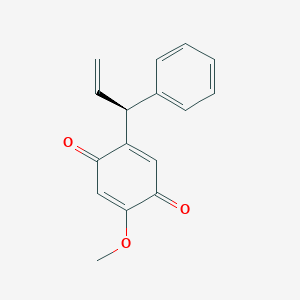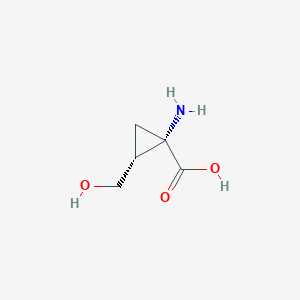
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, commonly referred to as CHC, is a cyclic amino acid that has been of great interest to researchers due to its unique structural properties and potential applications in various fields.
Scientific Research Applications
CHC has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to inhibit the growth of certain cancer cells and has been explored as a potential treatment for cancer. Additionally, CHC has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
CHC's mechanism of action is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the biosynthesis of polyamines. Polyamines are important for cell growth and proliferation, and their dysregulation has been linked to cancer. By inhibiting ornithine decarboxylase, CHC may prevent the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
CHC has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective effects. Additionally, CHC has been shown to increase the expression of heat shock proteins, which are involved in cellular stress response and may play a role in protecting cells from damage.
Advantages And Limitations For Lab Experiments
One advantage of CHC is its unique structural properties, which make it a useful tool for studying enzyme inhibition and receptor binding. However, CHC's synthesis method can be complex and time-consuming, which may limit its use in certain experiments. Additionally, CHC's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for CHC research. One area of interest is its potential as a cancer treatment. Further research is needed to determine the specific mechanisms by which CHC inhibits cancer cell growth and to explore its potential as a therapeutic agent. Additionally, CHC's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases, and further research in this area is needed. Finally, CHC's unique structural properties make it a valuable tool for studying enzyme inhibition and receptor binding, and further research is needed to explore its potential applications in these areas.
Synthesis Methods
CHC can be synthesized through various methods, including the hydrolysis of 1,2-epoxycyclopropane-1-carboxylic acid, the reduction of 1,2-epoxy-1-cyclopropanecarboxylic acid, and the reaction of glycine with formaldehyde and sodium cyanide. However, the most commonly used method for synthesizing CHC is the Strecker synthesis, which involves the reaction of formaldehyde, hydrocyanic acid, and ammonium chloride.
properties
CAS RN |
125876-15-5 |
|---|---|
Product Name |
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5-/m0/s1 |
InChI Key |
ZPCQSJYTXRPREU-UCORVYFPSA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(C(=O)O)N)CO |
SMILES |
C1C(C1(C(=O)O)N)CO |
Canonical SMILES |
C1C(C1(C(=O)O)N)CO |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1S,2R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



